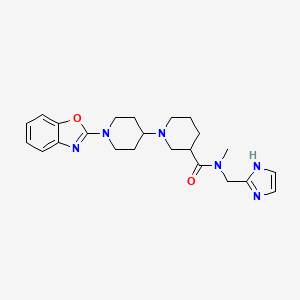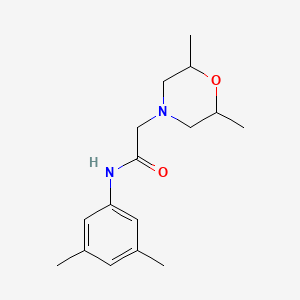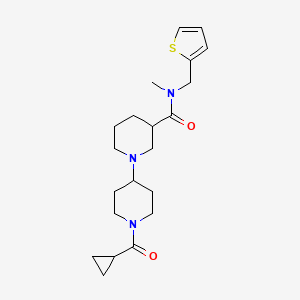![molecular formula C17H14N8O2 B5314143 N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B5314143.png)
N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 2-phenoxypyridine with a suitable alkylating agent to introduce the methyl group. This intermediate is then subjected to cyclization reactions to form the pyrazole ring. The tetrazole moiety is introduced through a cycloaddition reaction involving azides and nitriles under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxypyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学研究应用
N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings
作用机制
The mechanism of action of N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. For instance, it may act as an inhibitor of certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have been studied for their medicinal properties.
3-bromoimidazo[1,2-a]pyridines: These compounds have similar structural features and are used in medicinal chemistry.
Uniqueness
N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide is unique due to its combination of a pyrazole ring, tetrazole moiety, and phenoxypyridine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8O2/c26-16(14-10-20-22-15(14)25-11-21-23-24-25)19-9-12-5-4-8-18-17(12)27-13-6-2-1-3-7-13/h1-8,10-11H,9H2,(H,19,26)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUKAJHRCDGXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)C3=C(NN=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B5314061.png)
![(3aS,6aR)-5-(3-methylfuran-2-carbonyl)-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5314064.png)
![1-[(3-chloro-2-thienyl)carbonyl]-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5314069.png)
![N-[1-(4-ethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B5314077.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B5314078.png)

![N-(4-ETHOXYPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA](/img/structure/B5314121.png)
![4-hydroxy-1-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B5314127.png)


![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5314144.png)
![methyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5314145.png)
![[2-(Methylamino)pyrimidin-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone](/img/structure/B5314154.png)
![N-[(Z)-pyridin-3-ylmethylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B5314162.png)
